molecular formula C28H28N2O8S B11680257 ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11680257
M. Wt: 552.6 g/mol
InChI Key: ISMMOHIBASRDLH-YDZHTSKRSA-N
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Description

Its structure features:

  • A thiazolo[3,2-a]pyrimidine core with a 3-oxo-2,3-dihydro configuration.
  • A 4-(acetyloxy)-3-methoxyphenyl substituent at position 3.
  • A 3,4-dimethoxybenzylidene group at position 2 (E-configuration).
  • A 7-methyl group and an ethyl carboxylate at position 5.

Synthesis typically involves condensation reactions between substituted aldehydes and thiouracil derivatives under acidic or microwave-assisted conditions . X-ray crystallography reveals a puckered thiazolo-pyrimidine ring system stabilized by C–H···O hydrogen bonds, which influence its crystalline packing and solubility .

Properties

Molecular Formula

C28H28N2O8S

Molecular Weight

552.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H28N2O8S/c1-7-37-27(33)24-15(2)29-28-30(25(24)18-9-11-20(38-16(3)31)22(14-18)36-6)26(32)23(39-28)13-17-8-10-19(34-4)21(12-17)35-5/h8-14,25H,7H2,1-6H3/b23-13+

InChI Key

ISMMOHIBASRDLH-YDZHTSKRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C

Origin of Product

United States

Biological Activity

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. The structure features multiple functional groups that may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Structure

PropertyValue
Molecular Formula C26H24N2O6S
Molecular Weight 492.5 g/mol
IUPAC Name This compound
InChI Key MQFSKYXSXUEZFP-KGENOOAVSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .
  • Receptor Modulation : The compound may bind to cellular receptors, influencing signaling pathways that regulate cellular responses to inflammation and pain .
  • DNA/RNA Interaction : There is potential for intercalation or binding to nucleic acids, which could affect gene expression and cellular proliferation.

Anti-inflammatory Activity

Several studies have evaluated the anti-inflammatory properties of similar thiazolopyrimidine compounds. For instance:

  • A derivative exhibited significant COX-II inhibitory activity with an IC50 value of 0.011 µM, demonstrating a potent anti-inflammatory effect compared to standard drugs like Rofecoxib .
  • In vivo studies indicated that compounds with similar structures reduced inflammation in models of arthritis and other inflammatory conditions.

Anticancer Potential

Research has suggested that thiazolopyrimidine derivatives may possess anticancer properties:

  • Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Case Study on COX Inhibition :
    • A study focused on the synthesis and evaluation of thiazolopyrimidine derivatives found that specific modifications enhanced COX-II selectivity while minimizing ulcerogenic effects. The findings suggest that structural variations significantly impact biological activity.
  • Anticancer Activity Assessment :
    • Research involving the evaluation of thiazolopyrimidine analogs against breast cancer cell lines indicated that certain derivatives induced apoptosis and inhibited cell proliferation effectively.

Comparison with Similar Compounds

Key Findings :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxy substituent (target compound) enhances π-π stacking with biological targets compared to electron-withdrawing groups like nitro . The 2-methoxy analog () lacks this synergistic electronic profile.
  • Spatial Arrangement : The 3,4-dimethoxybenzylidene group induces greater planarity in the molecule, improving binding to kinase active sites in anticancer assays .

Variations in the Aryl Substituent at Position 5

Compound Name Position 5 Substituent Bioactivity Highlights Reference
Target Compound 4-(Acetyloxy)-3-Methoxyphenyl Moderate cytotoxicity (HeLa cells)
Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo Analog 4-Bromophenyl Crystal structure analyzed (no bioactivity)
Ethyl 5-(Thiophen-2-yl)-2-(3,4-Dimethoxybenzylidene)-7-Methyl Analog Thiophen-2-yl Antifungal activity (Candida spp.)

Key Findings :

  • Polar vs. Nonpolar Groups: The 4-(acetyloxy)-3-methoxyphenyl group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to nonpolar bromophenyl derivatives .
  • Heterocyclic Substitutions : Thiophene-containing analogs () show shifted activity toward fungal targets, likely due to sulfur-mediated interactions with fungal enzymes.

Q & A

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) to map binding poses and molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with mutagenesis or SPR binding assays. Focus on conserved residues in the target’s active site (e.g., Cys473 in Cdc25B) .

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